Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the chemical formula C27H33O4P. It is characterized by its yellow waxy solid appearance and is noted for its potential applications as a flame retardant and lubricant additive. The compound is composed of three 4-isopropylphenyl groups attached to a phosphate group, which contributes to its unique properties and functionality in various industrial applications .
Research has investigated TIPP's ability to slow the spread of fire. However, due to environmental and health concerns, its use as a flame retardant has been restricted. [Source: Tris(4-isopropylphenyl) phosphate [CAS 68937-41-7], Santa Cruz Biotechnology ()]
Scientific studies have explored TIPP's potential as a lubricant additive. These studies examine its ability to reduce friction and wear in machinery. [Source: Buy Online CAS Number 2502-15-0 - TRC - Tris(4-isopropylphenyl) Phosphate, LGC Standards ()]
TIPP's chemical properties and structure are of interest to organic chemists. Research in this field may involve studies on its reactivity, synthesis, or use as a reference material. [Source: Tris(4-isopropylphenyl) phosphate | C27H33O4P | CID 75628, PubChem, National Institutes of Health ()]
Research indicates that Tris(4-isopropylphenyl) phosphate may have biological effects, particularly concerning its potential toxicity. Inhalation of the compound can be harmful, causing irritation to the skin and eyes. Moreover, its combustion may produce irritating and toxic gases, raising concerns about its environmental impact and health risks associated with exposure .
The synthesis of Tris(4-isopropylphenyl) phosphate typically involves the phosphorylation of 4-isopropylphenol with phosphorus oxychloride or similar phosphorus-containing reagents. The reaction conditions must be carefully controlled to optimize yield and purity while minimizing by-products. Detailed methodologies can vary, but they generally focus on achieving high selectivity for the desired trisubstituted product .
Interaction studies surrounding Tris(4-isopropylphenyl) phosphate focus on its reactivity with other chemicals and its behavior in biological systems. Investigations have shown that it can interact with various organic solvents and may exhibit different degrees of toxicity depending on the exposure route. These studies are essential for understanding the compound's environmental fate and potential health risks associated with its use .
Tris(4-isopropylphenyl) phosphate shares structural similarities with other organophosphate compounds but stands out due to its specific isopropyl substitution pattern. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Tris(2-ethylhexyl) phosphate | C24H51O4P | Commonly used as a plasticizer; less toxic |
| Tris(2-butoxyethyl) phosphate | C15H31O4P | Used as a solvent; lower volatility |
| Tris(isopropylphenyl) phosphate | C21H27O4P | Similar structure but fewer isopropyl groups |
Tris(4-isopropylphenyl) phosphate is unique due to its specific functional groups that enhance its performance as a flame retardant and lubricant additive, while also posing distinct environmental and health risks compared to other organophosphates .